molecular formula C15H14N4O B12117529 2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(m-tolyl)acetamide CAS No. 306290-42-6

2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(m-tolyl)acetamide

Cat. No.: B12117529
CAS No.: 306290-42-6
M. Wt: 266.30 g/mol
InChI Key: GCADHEHQOHYNNR-UHFFFAOYSA-N
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Description

2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(m-tolyl)acetamide: is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound has a benzo-fused triazole ring and an acetamide group attached to a tolyl (methylphenyl) moiety. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(m-tolyl)acetamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized using a “click” reaction, which involves the cycloaddition of an azide and an alkyne. This reaction is highly efficient and can be carried out under mild conditions.

    Attachment of the Acetamide Group: The acetamide group can be introduced by reacting the triazole derivative with an appropriate acylating agent, such as acetic anhydride or acetyl chloride, in the presence of a base like pyridine.

    Introduction of the Tolyl Group: The tolyl group can be introduced through a substitution reaction, where the triazole-acetamide intermediate is reacted with a tolyl halide (e.g., m-tolyl chloride) in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize automated reactors and optimized reaction conditions to ensure consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tolyl group, leading to the formation of benzoic acid derivatives.

    Reduction: Reduction reactions can target the triazole ring, potentially leading to the formation of dihydrotriazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide or tolyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(m-tolyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(m-tolyl)acetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(m-tolyl)acetamide is unique due to its specific combination of a benzo-fused triazole ring, an acetamide group, and a tolyl moiety

Properties

CAS No.

306290-42-6

Molecular Formula

C15H14N4O

Molecular Weight

266.30 g/mol

IUPAC Name

2-(benzotriazol-1-yl)-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C15H14N4O/c1-11-5-4-6-12(9-11)16-15(20)10-19-14-8-3-2-7-13(14)17-18-19/h2-9H,10H2,1H3,(H,16,20)

InChI Key

GCADHEHQOHYNNR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2C3=CC=CC=C3N=N2

solubility

3.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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